

ST638 as a Tyrosine Kinase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: ST638

Cat. No.: B15586729

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Introduction

ST638, chemically identified as α -cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is a potent and versatile small molecule inhibitor of protein tyrosine kinases.^{[1][2]} Tyrosine kinases are critical enzymes that regulate a vast array of cellular processes, including proliferation, survival, differentiation, and migration. Their aberrant activation is a hallmark of numerous diseases, particularly cancer, making them a key target for therapeutic intervention.^{[1][3][4]}

This technical guide provides a comprehensive overview of **ST638**, detailing its mechanism of action, inhibitory profile, and effects on key signaling pathways. It includes structured quantitative data, detailed experimental protocols, and visualizations to serve as a foundational resource for professionals investigating the therapeutic and research applications of **ST638**.

Core Mechanism of Action: Tyrosine Kinase Inhibition

ST638 functions as a direct inhibitor of protein tyrosine kinase activity.^{[1][2]} Its primary mechanism involves competing with ATP for binding to the catalytic domain of various tyrosine kinases. This action prevents the autophosphorylation of the kinases and the subsequent phosphorylation of their downstream substrates, effectively blocking the signal transduction

cascade.[5] The inhibitory activity of **ST638** has been demonstrated against several critical signaling molecules implicated in pathology, including STAT3, Colony-Stimulating Factor 1 Receptor (CSF-1R), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[1]

Quantitative Data: Inhibitory Potency

The potency of a kinase inhibitor is a critical parameter, typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency.[6] **ST638** has been shown to be a potent inhibitor in a general tyrosine kinase assay.[1][7][8]

Table 1: Comparative IC50 Values of **ST638** and Other Kinase Inhibitors

Compound	Primary Target(s)	IC50 Value	Cell Line / Assay Type	Reference
ST638	Tyrosine Kinases (General)	370 nM	General Tyrosine Kinase Assay	[1][7][8][9]
Stattic	STAT3	5.1 μM	Cell-free assay	[9]
S3I-201	STAT3	86 μM	Cell-free assay	[9]
WP1066	JAK2, STAT3	2.30 μM (JAK2), 2.43 μM (STAT3)	HEL cells	[9]
Pexidartinib	CSF-1R, c-Kit, FLT3	13 nM (CSF-1R)	Not specified	[9]

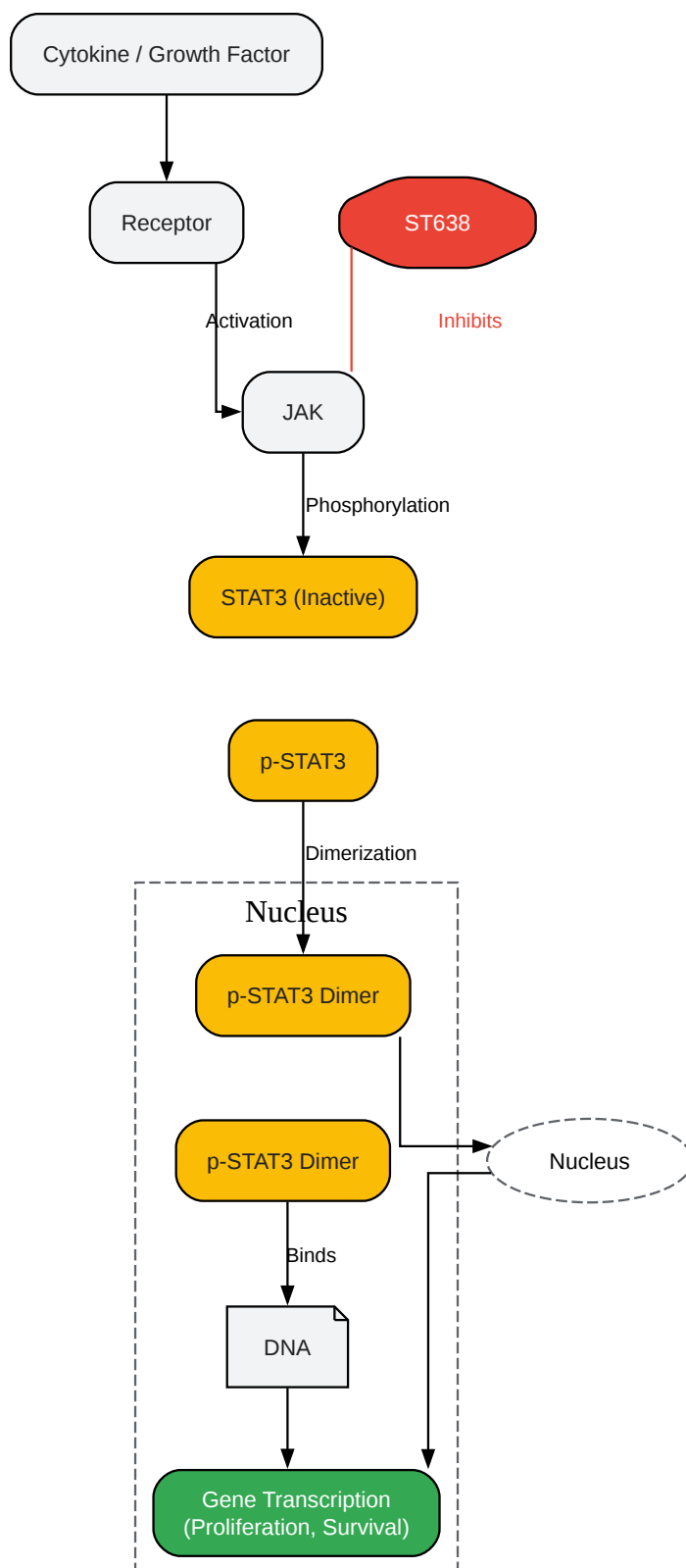
| Sotuletinib | CSF-1R | 1 nM | Not specified |[9] |

Key Signaling Pathways Modulated by ST638

ST638 exhibits a multi-faceted mechanism of action by targeting several interconnected signaling pathways crucial for cell function and disease progression.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs), plays a pivotal role in cell proliferation, survival, and inflammation.[9][10][11] Constitutive activation of STAT3 is a

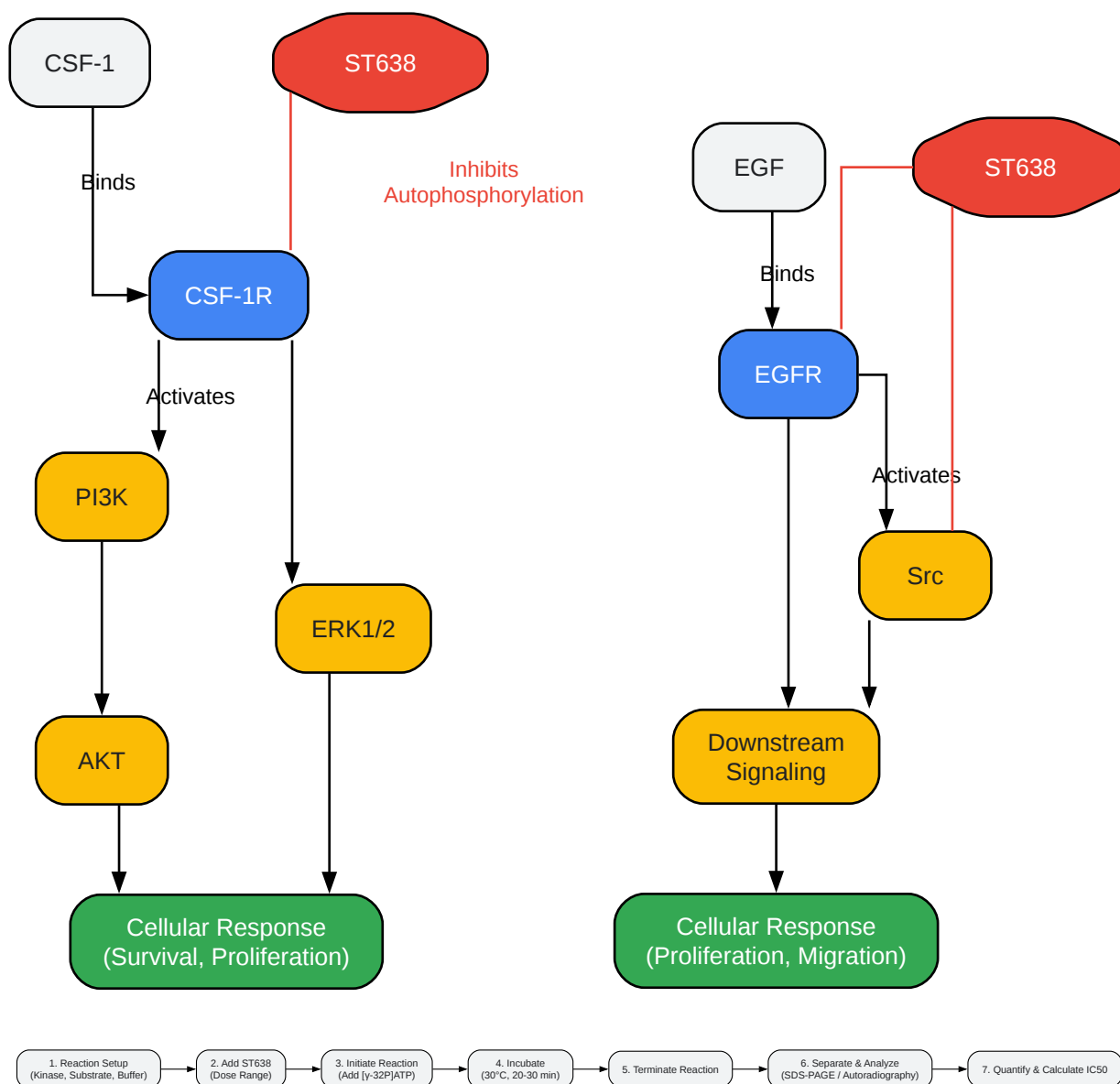
common feature in many cancers.^{[9][12]} **ST638** effectively inhibits the STAT3 signaling pathway, which is believed to occur through the inhibition of upstream tyrosine kinases responsible for STAT3 phosphorylation, although disruption of STAT3 dimerization has also been suggested.^{[1][9][13]}

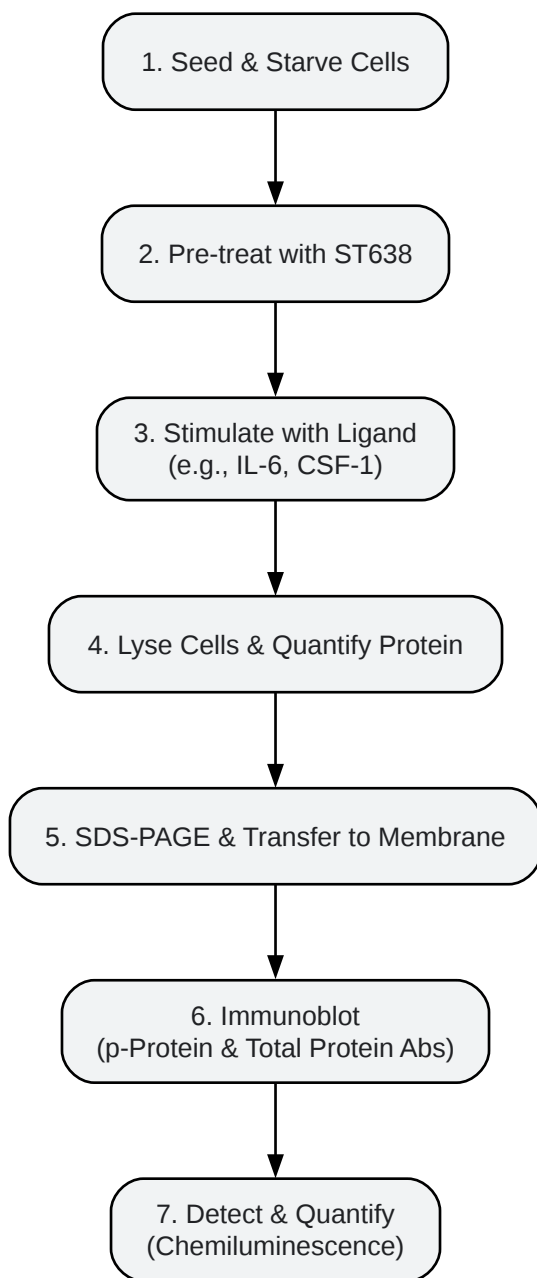


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ST638 inhibits the STAT3 signaling pathway.

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia. **ST638** is a potent inhibitor of CSF-1R, blocking its autophosphorylation and preventing the activation of downstream pro-survival and proliferative pathways such as PI3K/Akt and ERK1/2.[5][14]





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